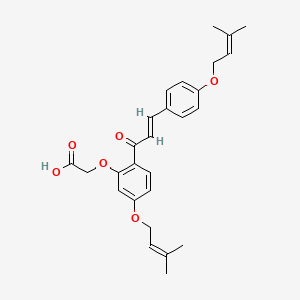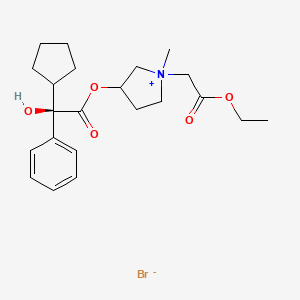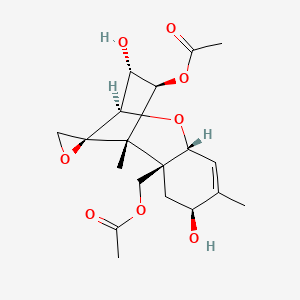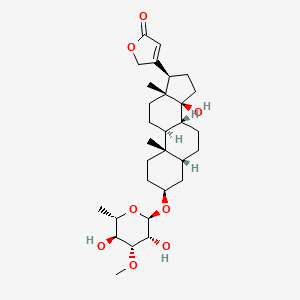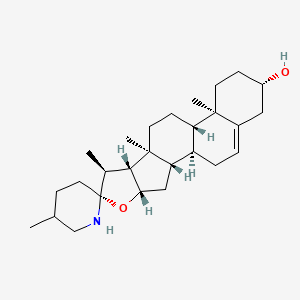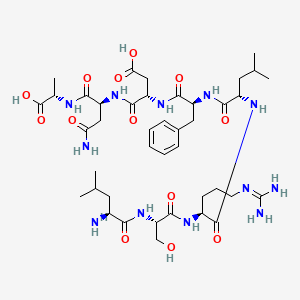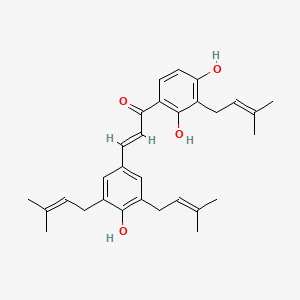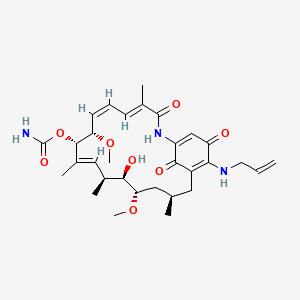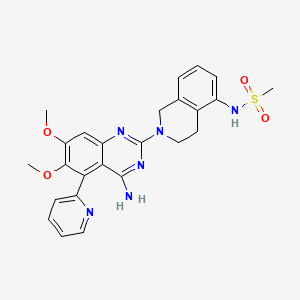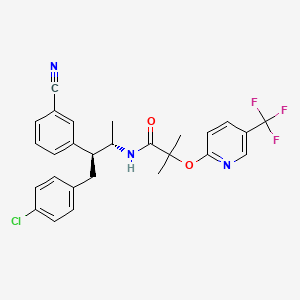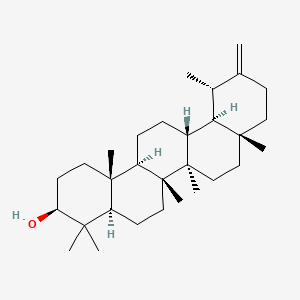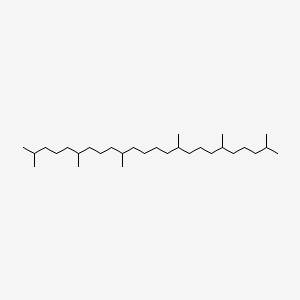
スクワラン
概要
説明
スクワランは、化学式C30H62を持つ飽和炭化水素です。ヒトの皮脂や様々な植物源に見られる天然の脂質であるスクワレンの、水素添加された形態です。 スクワランは、優れた柔軟剤特性、安定性、および皮膚との適合性により、化粧品業界で広く使用されています .
2. 製法
合成経路と反応条件: スクワランは通常、スクワレンの水素添加によって合成されます。このプロセスには、スクワレンの二重結合に水素を付加して、完全に飽和した炭化水素に変換することが含まれます。 この反応は通常、パラジウムまたはニッケルなどの触媒の存在下、高圧および高温で実施されます .
工業的製造方法: スクワランの工業的製造は、さまざまな方法で達成できます。
科学的研究の応用
スクワランは、さまざまな分野で幅広い用途を持っています。
化粧品: スクワランは、保湿と柔軟剤特性のために、スキンケア製品に広く使用されています。 .
医学: スクワランは、ワクチンや薬物送達システムの担体として使用されます。
作用機序
スクワランは、主に柔軟剤と保湿特性によって効果を発揮します。 皮膚に容易に浸透し、脂質バリアを回復させて、水分損失を防ぎ、皮膚の水分を維持します . ワクチンアジュバントでは、スクワランベースのエマルジョンが、RIPK3依存性ネクロプトーシスを含む経路を通じて免疫応答を刺激します .
類似の化合物:
スクワレン: スクワランの不飽和前駆体であり、ヒトの皮脂や様々な植物源に含まれています.
グリセリン: 皮膚の水分を引き付け、保持する保湿剤です.
パンテノール: ビタミンB5の前駆体であり、保湿と鎮静特性で知られています.
セラミド: 皮膚バリアを維持し、水分を保持するのに役立つ脂質分子です.
スクワランのユニークさ: スクワランは、安定性、非コメドジェニック性、優れた柔軟剤特性により、類似の化合物の中でユニークです。 スクワレンとは異なり、スクワランは容易に酸化しないため、化粧品配合における長期使用に適しています .
生化学分析
Biochemical Properties
Squalane plays a pivotal role in regulating cellular and systemic physiology in eukaryotic organisms . Its role as a metabolic intermediate underlines its involvement in the regulation of different biochemical pathways, such as the regulation of sterol homeostasis .
Cellular Effects
Squalane has several applications in the food, pharmaceutical, and medical sectors . It shows some advantages for the skin as an emollient and antioxidant, and for hydration and its antitumor activities .
Molecular Mechanism
Squalane’s antioxidant properties are derived from its chemical structure . Strong evidence provided by ex vivo models underline its scavenging activity towards free radicals .
Temporal Effects in Laboratory Settings
The stability, centrifugation, viscosity, and pH of squalane were measured in laboratory settings, and a microscopic analysis was carried out .
Metabolic Pathways
Squalane is a key metabolite in the sterol pathway . Squalene synthase, an enzyme associated with the membrane of the endoplasmic reticulum, catalyzes the biosynthesis of squalane in a two-step reaction starting from two units of farnesyl diphosphate .
Transport and Distribution
Squalane is transported in serum generally in association with very low-density lipoproteins and is distributed ubiquitously in human tissues, with the greatest concentration in the skin .
Subcellular Localization
Squalane is a principal component of human surface lipids, in particular of sebum . It is also found in several plant extracts
準備方法
Synthetic Routes and Reaction Conditions: Squalane is typically synthesized through the hydrogenation of squalene. The process involves the addition of hydrogen to the double bonds of squalene, converting it into a fully saturated hydrocarbon. This reaction is usually carried out under high pressure and temperature in the presence of a catalyst such as palladium or nickel .
Industrial Production Methods: Industrial production of squalane can be achieved through various methods:
Shark Liver Oil: Historically, squalane was derived from the liver oil of sharks.
Plant Sources: Squalane can be extracted from plant sources such as olives, rice bran, and sugarcane. .
Microbial Fermentation: Recent advancements have enabled the production of squalane through microbial fermentation.
化学反応の分析
反応の種類: スクワランは、飽和した性質のために比較的非反応性です。しかし、特定の化学反応を起こす可能性があります。
一般的な試薬と条件:
生成される主な製品:
スクワラン: スクワレンの水素添加から生成される主な製品です.
類似化合物との比較
Squalene: The unsaturated precursor to squalane, found in human sebum and various plant sources.
Glycerin: A humectant that attracts and retains moisture in the skin.
Panthenol: A precursor to vitamin B5, known for its hydrating and soothing properties.
Ceramides: Lipid molecules that help to maintain the skin barrier and retain moisture.
Uniqueness of Squalane: Squalane’s stability, non-comedogenic nature, and excellent emollient properties make it unique among similar compounds. Unlike squalene, squalane does not oxidize easily, making it more suitable for long-term use in cosmetic formulations .
特性
IUPAC Name |
2,6,10,15,19,23-hexamethyltetracosane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H62/c1-25(2)15-11-19-29(7)23-13-21-27(5)17-9-10-18-28(6)22-14-24-30(8)20-12-16-26(3)4/h25-30H,9-24H2,1-8H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRAKJMSDJKAYCZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)CCCC(C)CCCCC(C)CCCC(C)CCCC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H62 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0046513 | |
| Record name | Squalane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0046513 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
422.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Liquid; [Merck Index] Colorless viscous liquid; [Sigma-Aldrich MSDS] | |
| Record name | Tetracosane, 2,6,10,15,19,23-hexamethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Squalane | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/17701 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
111-01-3 | |
| Record name | Squalane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=111-01-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Squalane [NF] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000111013 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Squalane | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11420 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | SQUALANE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6851 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Tetracosane, 2,6,10,15,19,23-hexamethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Squalane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0046513 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,6,10,15,19,23-hexamethyltetracosane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.478 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SQUALANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GW89575KF9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details


Synthesis routes and methods IV
Procedure details




Synthesis routes and methods V
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

